
tert-Butyldimethylsilyl-2-methyl-1,3-dioxolane-2-propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyldimethylsilyl-2-methyl-1,3-dioxolane-2-propionate: is a chemical compound with the molecular formula C13H26O4Si . It is commonly used in proteomics research and various synthetic applications due to its unique chemical properties .
Métodos De Preparación
The synthesis of tert-Butyldimethylsilyl-2-methyl-1,3-dioxolane-2-propionate involves several steps. One common method includes the reaction of 2-methyl-1,3-dioxolane-2-propanoic acid with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
tert-Butyldimethylsilyl-2-methyl-1,3-dioxolane-2-propionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Aplicaciones Científicas De Investigación
tert-Butyldimethylsilyl-2-methyl-1,3-dioxolane-2-propionate is widely used in scientific research, particularly in:
Chemistry: It serves as a protecting group for hydroxyl and carboxyl functionalities during multi-step organic synthesis.
Biology: It is used in the modification of biomolecules to study their structure and function.
Medicine: The compound is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyldimethylsilyl-2-methyl-1,3-dioxolane-2-propionate involves the formation of stable silyl ethers or esters, which protect sensitive functional groups during chemical reactions. The tert-butyldimethylsilyl group can be selectively removed under mild acidic or basic conditions, allowing for the controlled deprotection of the functional groups .
Comparación Con Compuestos Similares
tert-Butyldimethylsilyl-2-methyl-1,3-dioxolane-2-propionate is unique due to its stability and ease of removal compared to other silyl protecting groups. Similar compounds include:
tert-Butyldimethylsilyl chloride: Used for the protection of hydroxyl groups.
Trimethylsilyl chloride: Another silyl protecting group but less stable than tert-butyldimethylsilyl derivatives.
Triisopropylsilyl chloride: Offers greater steric protection but is more challenging to remove.
Propiedades
Número CAS |
67226-75-9 |
|---|---|
Fórmula molecular |
C₁₃H₂₆O₄Si |
Peso molecular |
274.43 |
Sinónimos |
2-Methyl-1,3-dioxolane-2-propanoic Acid (1,1-Dimethylethyl)dimethylsilyl Ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


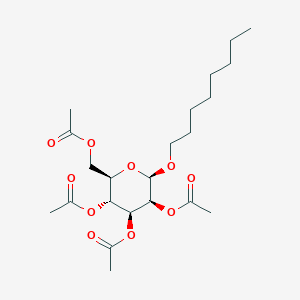
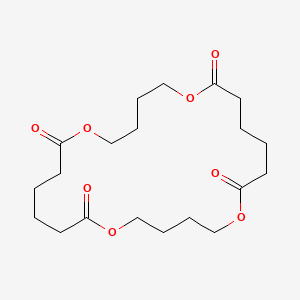
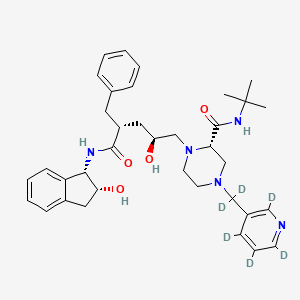
![[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 2,2,5-trimethyl-1,3-dioxane-5-carboxylate](/img/structure/B1140608.png)


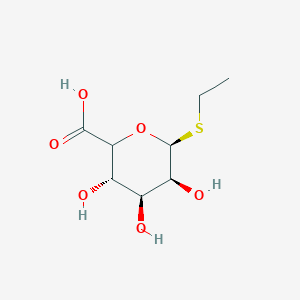
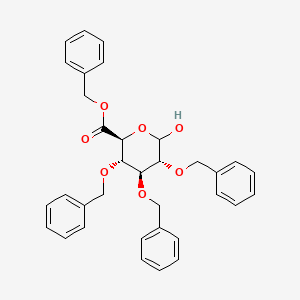
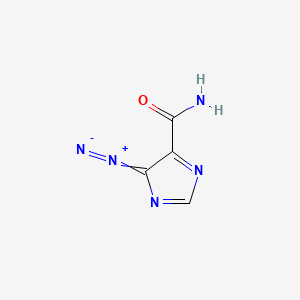
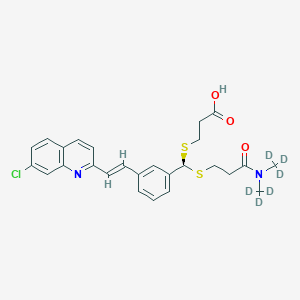
![[[(5S)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate](/img/structure/B1140623.png)
![[2,5-Bis[2-(1,3,3-trimethylindol-2-ylidene)ethylidene]cyclopentylidene]-diphenylazanium;perchlorate](/img/structure/B1140624.png)
